molecular formula C25H24F2N2O4S B2451279 (2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide CAS No. 1993622-01-7

(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide

Cat. No.: B2451279
CAS No.: 1993622-01-7
M. Wt: 486.53
InChI Key: SZJBTPNNCNDYRE-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide is a useful research compound. Its molecular formula is C25H24F2N2O4S and its molecular weight is 486.53. The purity is usually 95%.
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Scientific Research Applications

  • Receptor Binding and Agonist Activity : Compounds similar to the given molecule have been studied for their receptor binding affinities and agonist activities. For example, compounds with structural similarities were tested for binding to various receptors such as 5-HT1A, 5-HT1D alpha, and 5-HT1D beta, exhibiting varying degrees of preference and agonist activity at these receptors (Barf et al., 1996).

  • Anti-inflammatory and Analgesic Properties : Research has also explored the use of structurally related compounds in reducing joint inflammation and pain in rodent models, suggesting potential applications in rheumatoid and osteoarthritis treatment (Clark et al., 2008).

  • Selective Recognition and Transfer of Hydrophilic Compounds : Studies have indicated that certain self-assembled aggregates of related compounds can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, transferring these from aqueous solutions to organic media (Sawada et al., 2000).

  • Gastric Antisecretory Activity : Some analogs of the compound have shown potent gastric antisecretory activity, indicating potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).

  • Anticancer Properties : Research on compounds similar to the given chemical structure has focused on their role as histone deacetylase inhibitors, showing promise in anticancer therapies (Lee et al., 2016).

  • Chemiluminescence in Chemical Analysis : Certain structurally related compounds have been studied for their chemiluminescent properties, which could be useful in chemical analysis and bioluminescence research (Watanabe et al., 2010).

Properties

IUPAC Name

(E)-2-(2,5-difluorophenyl)sulfonyl-N-(2,4-dimethylphenyl)-3-[(2-methoxyphenyl)methylamino]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F2N2O4S/c1-16-8-11-21(17(2)12-16)29-25(30)24(15-28-14-18-6-4-5-7-22(18)33-3)34(31,32)23-13-19(26)9-10-20(23)27/h4-13,15,28H,14H2,1-3H3,(H,29,30)/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJBTPNNCNDYRE-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CNCC2=CC=CC=C2OC)S(=O)(=O)C3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\NCC2=CC=CC=C2OC)/S(=O)(=O)C3=C(C=CC(=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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